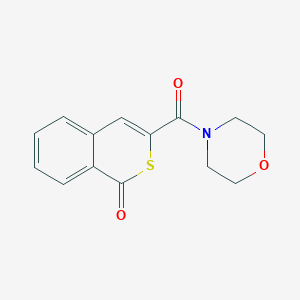
3-(Morpholine-4-carbonyl)isothiochromen-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, such as “3-(Morpholine-4-carbonyl)isothiochromen-1-one”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis is often performed from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a morpholine ring attached to an isothiochromenone ring via a carbonyl group. The exact structure can be determined using techniques such as X-ray crystallography .Applications De Recherche Scientifique
Synthesis of morpholine derivatives: Morpholines and their derivatives, such as morphlinotetrahydrothieno[2,3-c]isoquinolines, are synthesized for potential use in medicinal chemistry and drug development (El-Dean, Radwan, & Zaki, 2008).
Reactions with dialkylamines: Certain bromoisothiazole carbonitriles, including morpholine derivatives, react with dialkylamines to produce amino-substituted derivatives, highlighting their chemical versatility (Kalogirou & Koutentis, 2014).
Reactions under Willgerodt-Kindler conditions: Morpholine and sulfur under Willgerodt-Kindler conditions can produce various oxo derivatives, showing the utility of morpholine in organic synthesis (Sejbal, Klinot, Protiva, & Vystrčil, 1986).
Catalytic applications: Morpholine-2,3-diones, produced via catalytic carbonylation of β-amino alcohols, have important applications as precursors for biologically active nitrogen compounds (Imada, Mitsue, Ike, Washizuka, & Murahashi, 1996).
Structural studies: Compounds like N-(4-Methoxybenzoyl)-N'-[2-(morpholinium-1-yl)ethyl]thiourea thiocyanate are studied for their crystal structures, contributing to the understanding of molecular interactions (Yusof & Yamin, 2005).
Morpholine synthesis techniques: Advancements in the synthesis of morpholines and carbonyl-containing analogs from amino alcohols and related compounds are explored, highlighting the significance of morpholines in various fields (Palchykov & Chebanov, 2019).
Spectroscopic studies: Compounds like 1-(Morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one are synthesized and characterized using spectroscopic methods, demonstrating applications in chemistry and material science (Kotan & Yüksek, 2016).
Propriétés
IUPAC Name |
3-(morpholine-4-carbonyl)isothiochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-13(15-5-7-18-8-6-15)12-9-10-3-1-2-4-11(10)14(17)19-12/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMRFYXOBATPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC=CC=C3C(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B385420.png)
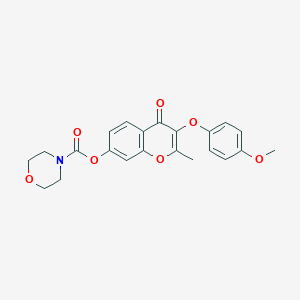
![Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B385425.png)
![Ethyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B385428.png)
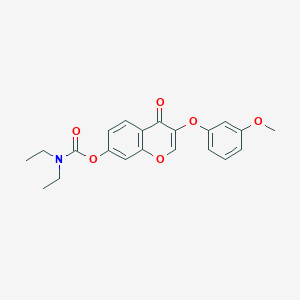
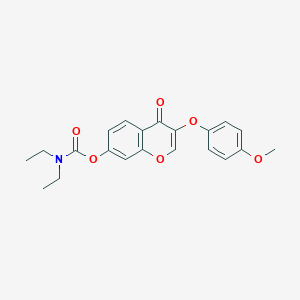
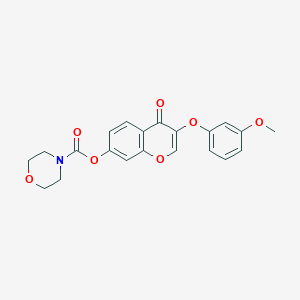


![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B385436.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B385437.png)
